Cas no 581066-04-8 (Azido-PEG4-Boc)

Azido-PEG4-Boc 化学的及び物理的性質
名前と識別子
-
- N3-PEG4-tBu
- N3-PEG4-CH2CH2COOtBu
- Azido-PEG4-t-butyl ester
- N3-PEG4-tBul
- Azido-PEG4-Boc
-
- MDL: MFCD18916988
計算された属性
- せいみつぶんしりょう: 347.20563565 g/mol
- どういたいしつりょう: 347.20563565 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 17
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 347.41
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 77.6Ų
じっけんとくせい
- 屈折率: 1.449 (589.3 nm 23 ºC)
Azido-PEG4-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N230510-50mg |
N3-PEG4-tBu |
581066-04-8 | 50mg |
$ 195.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185399-5g |
Azido-PEG4-Boc |
581066-04-8 | 97% | 5g |
¥2515.00 | 2024-05-08 | |
Chemenu | CM340218-1g |
Azido-PEG4-Boc |
581066-04-8 | 95%+ | 1g |
$*** | 2023-05-30 | |
MedChemExpress | HY-140777-100mg |
Azido-PEG4-Boc |
581066-04-8 | 100mg |
¥125 | 2023-08-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20436-1g |
Azido-PEG4-Boc |
581066-04-8 | 98% | 1g |
6982.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20436-500mg |
Azido-PEG4-Boc |
581066-04-8 | 98% | 500mg |
4987.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20436-5g |
Azido-PEG4-Boc |
581066-04-8 | 98% | 5g |
16387.0CNY | 2021-07-10 | |
Key Organics Ltd | SS-6981-1G |
Azido-PEG5-t-butyl ester |
581066-04-8 | >97% | 1g |
£1102.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032278-1g |
Azido-PEG4-Boc |
581066-04-8 | 97% | 1g |
¥3766 | 2023-07-11 | |
Enamine | EN300-7366214-10.0g |
tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate |
581066-04-8 | 95.0% | 10.0g |
$456.0 | 2025-03-11 |
Azido-PEG4-Boc 関連文献
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Azido-PEG4-Bocに関する追加情報
Azido-PEG4-Boc: A Comprehensive Overview
Azido-PEG4-Boc, also known by its CAS number 581066-04-8, is a versatile compound that has gained significant attention in the fields of chemistry and biotechnology. This compound is a type of polyethylene glycol (PEG) derivative, specifically modified with an azide group at one end and a tert-butoxycarbonyl (Boc) protecting group at the other. The combination of these functional groups makes it highly valuable for various applications, particularly in drug delivery systems, bioconjugation, and click chemistry.
The structure of Azido-PEG4-Boc consists of a four-carbon chain (PEG4) with an azide (-N3) group at one end and a Boc group at the other. The azide group is a reactive moiety that can participate in click chemistry reactions, such as the Huisgen cycloaddition reaction, which is widely used for forming covalent bonds between molecules. On the other hand, the Boc group serves as a protecting group for amino functionalities, ensuring stability during synthesis and enabling controlled deprotection under specific conditions.
One of the key advantages of Azido-PEG4-Boc lies in its ability to act as a bifunctional linker. This property allows it to connect different molecules or biomolecules, such as proteins, peptides, or nucleic acids, through its reactive azide group. The PEG chain provides flexibility and solubility to the conjugated system, which is crucial for applications in drug delivery where solubility and bioavailability are critical factors.
Recent advancements in click chemistry have further enhanced the utility of Azido-PEG4-Boc. Researchers have demonstrated its effectiveness in creating stable bioconjugates with high yield and precision. For instance, studies have shown that this compound can be used to modify antibodies or nanoparticles for targeted drug delivery, improving their specificity and reducing off-target effects. Additionally, its compatibility with various reaction conditions makes it suitable for use in both aqueous and organic environments.
In terms of synthesis, Azido-PEG4-Boc is typically prepared through a multi-step process involving the activation of PEG with appropriate coupling agents followed by functionalization with azide and Boc groups. The synthesis requires careful control over reaction conditions to ensure high purity and functionality of the final product. Quality control measures include chromatographic analysis and spectroscopic techniques to confirm the structure and integrity of the compound.
The application of Azido-PEG4-Boc extends beyond drug delivery systems. It has also found use in bioimaging technologies where it serves as a linker for attaching fluorescent tags or contrast agents to biological targets. Furthermore, its role in peptide synthesis has been explored, where it facilitates the construction of complex peptide libraries with high efficiency.
Recent studies have highlighted the potential of Azido-PEG4-Boc in developing advanced materials for regenerative medicine. By incorporating this compound into hydrogels or scaffolds, researchers aim to create biomaterials with enhanced biocompatibility and functionality. These materials can potentially be used for tissue engineering applications, where controlled release of bioactive molecules is essential.
In conclusion, Azido-PEG4-Boc (CAS 581066-04-8) is a multifaceted compound that continues to play a pivotal role in modern chemical and biomedical research. Its unique structure and reactivity make it an invaluable tool for creating advanced materials and systems with applications ranging from drug delivery to bioimaging. As research progresses, new innovative uses for this compound are likely to emerge, further solidifying its importance in these fields.
581066-04-8 (Azido-PEG4-Boc) 関連製品
- 406213-76-1(Azido-PEG6-C2-Boc)
- 1271728-79-0(Azido-PEG2-C2-Boc)
- 67073-96-5(1-(6-methylpyrimidin-4-yl)ethan-1-one)
- 2680801-60-7(2-(1r,4r)-4-(acetamidomethyl)cyclohexylacetic acid)
- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)
